

An In-depth Technical Guide to the Discovery and Synthesis of Butropium

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Compound of Interest

Compound Name: *Butropium*

Cat. No.: *B033783*

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Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of **butropium**. **Butropium** is an anticholinergic agent, functioning as a muscarinic acetylcholine receptor antagonist. This document details the synthetic pathways for **butropium** and its precursors, providing experimental protocols and quantitative data where available. Furthermore, it elucidates the signaling pathway through which **butropium** exerts its pharmacological effects. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Discovery and Overview

Butropium bromide, the bromide salt of the active **butropium** cation, was initially developed by the Japanese pharmaceutical company Eisai Co., Ltd.^[1]. It is classified as an anticholinergic and antispasmodic agent^{[2][3]}. Its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors, leading to the suppression of smooth muscle spasms and a reduction in gastric acid secretion. Consequently, it has been used in the treatment of spasmodic pains associated with conditions such as gastritis, gastric ulcers, and cholelithiasis^[3].

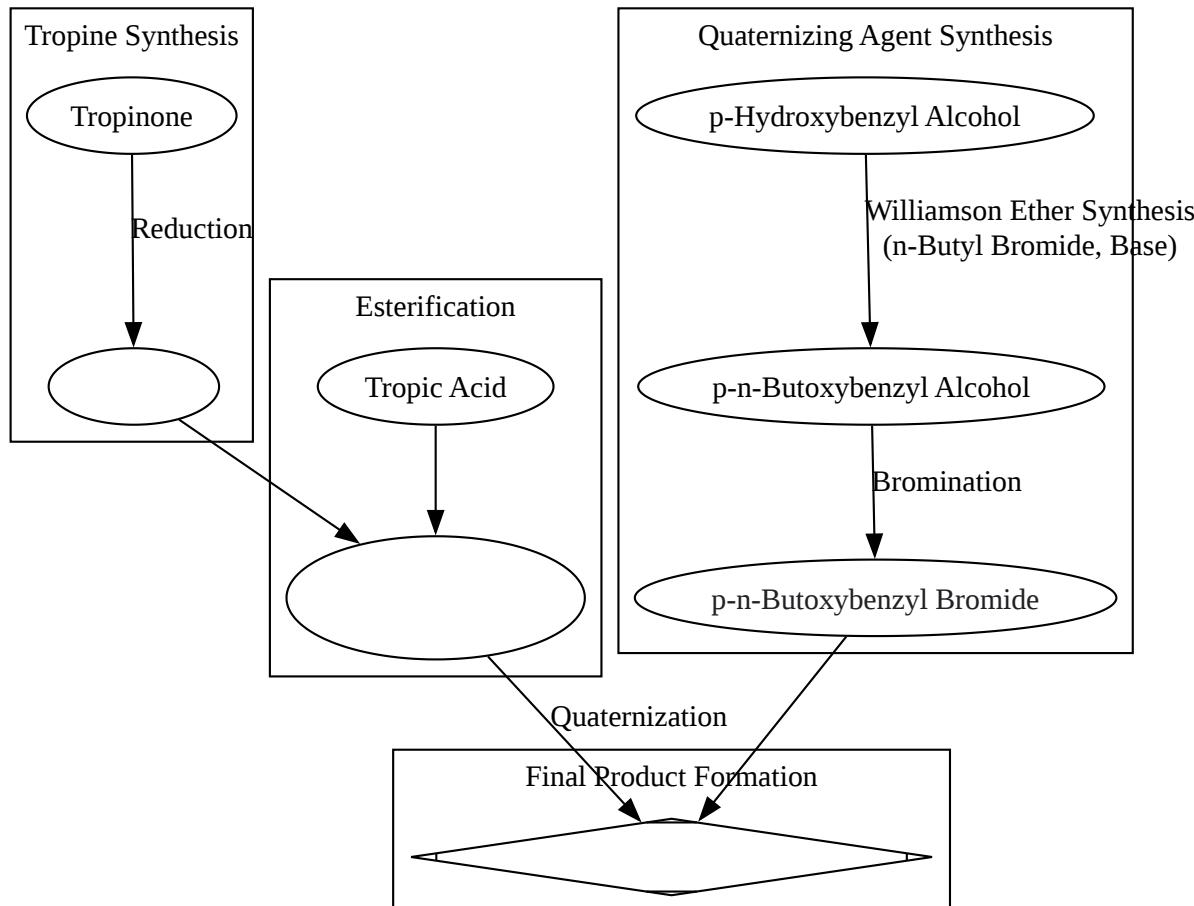
Synthesis Pathway

The synthesis of **butropium** bromide can be approached through a convergent synthesis strategy, involving the preparation of key precursors followed by their assembly. The most direct described method involves the quaternization of a pre-existing tropane alkaloid ester.

Overall Synthesis Scheme

The synthesis of **butropium** bromide can be envisioned through the following major steps:

- Synthesis of the tropane core, specifically tropine.
- Esterification of tropine to form a suitable tropine ester, such as hyoscyamine (an ester of tropine and tropic acid).
- Synthesis of the quaternizing agent, p-n-butoxybenzyl bromide.
- Quaternization of the tropine ester with p-n-butoxybenzyl bromide to yield **butropium** bromide.

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Experimental Protocols

Synthesis of Tropine from Tropinone

Tropine, the foundational alcohol for many tropane alkaloids, can be synthesized by the reduction of tropinone.

- Protocol: Tropinone may be converted into tropine via reduction using a metal in an acidic medium. High yields have been reported using zinc in hydriodic acid.

Synthesis of Hyoscyamine (Tropine Tropic Acid Ester)

Hyoscyamine is an ester of tropine and tropic acid.

- Protocol: The esterification can be achieved through a Fischer-Speier esterification method. Tropine and tropic acid are heated together in the presence of a strong acid catalyst, such as hydrochloric acid, to yield the ester.

Synthesis of p-n-Butoxybenzyl Bromide

The synthesis of the quaternizing agent can be performed in two steps from p-hydroxybenzyl alcohol.

- Williamson Ether Synthesis: p-Hydroxybenzyl alcohol is reacted with n-butyl bromide in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to form p-n-butoxybenzyl alcohol.
- Bromination: The resulting p-n-butoxybenzyl alcohol is then converted to p-n-butoxybenzyl bromide using a suitable brominating agent, such as phosphorus tribromide or hydrobromic acid.

Synthesis of Butropium Bromide from Hyoscyamine

The final step is the quaternization of the tertiary amine of the tropane ring system.

- Protocol: To a solution of hyoscyamine base (11.8 g) in isopropanol (100 ml), a solution of p-n-butoxybenzyl bromide (11 g) in isopropanol (10 ml) is added dropwise with stirring. The reaction mixture becomes turbid and white crystals precipitate. After stirring for 5 hours at room temperature, the crystals are collected by filtration. Recrystallization from isopropanol (120 ml) yields **butropium** bromide[3].

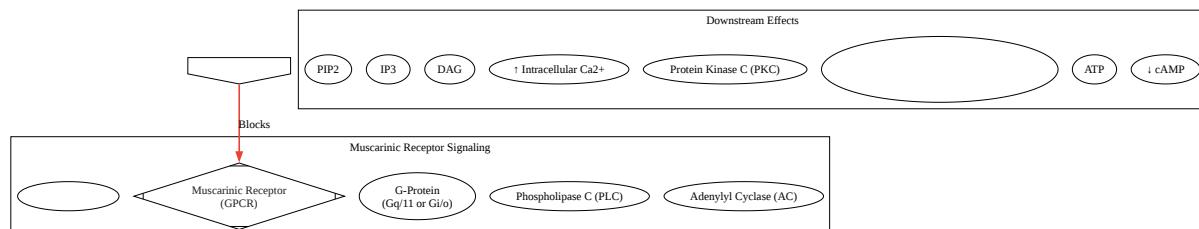
Quantitative Data

The following table summarizes the available quantitative data for the synthesis and properties of **butropium** bromide.

Parameter	Value	Reference
Final Product		
Molecular Formula	C28H38BrNO4	[1]
Molecular Weight	532.51 g/mol	[2]
Melting Point	158-160 °C	[3]
166-168 °C	[2]	
Yield	15.8 g (from 11.8 g hyoscyamine)	[3]
Optical Rotation $[\alpha]D$	-14.0 to -17.0° (0.5 g in 20 mL methanol)	

Mechanism of Action: Anticholinergic Signaling Pathway

Butropium is a competitive antagonist of acetylcholine at muscarinic receptors. These are G-protein coupled receptors (GPCRs) that are widely distributed in the central and peripheral nervous systems. The binding of acetylcholine to muscarinic receptors initiates a variety of cellular responses depending on the receptor subtype (M1-M5) and the tissue. By blocking these receptors, **butropium** inhibits the effects of parasympathetic nerve stimulation.



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Conclusion

This technical guide has detailed the discovery of **butropium** by Eisai Co., Ltd. and provided a comprehensive overview of its synthesis. The primary synthetic route involves the quaternization of a tropane ester, such as hyoscyamine, with p-n-butoxybenzyl bromide. While a general protocol is available, further research into patent literature may provide more detailed experimental procedures and characterization data. The mechanism of action, as a competitive antagonist at muscarinic acetylcholine receptors, has also been elucidated with a corresponding signaling pathway diagram. This compilation of information serves as a foundational resource for scientists and researchers in the field of medicinal chemistry and drug development.

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